molecular formula C12H9FN4 B12914334 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-15-7

3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12914334
CAS No.: 62052-15-7
M. Wt: 228.22 g/mol
InChI Key: KVRHMEDKFLBTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl and a methyl group as substituents. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzyl azide with 2-methylpyridine-3-carboxaldehyde under acidic conditions to form the desired triazolopyridine structure . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the triazole ring, followed by cyclization with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with GABA receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

62052-15-7

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyltriazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9FN4/c1-8-6-10-12(14-7-8)17(16-15-10)11-5-3-2-4-9(11)13/h2-7H,1H3

InChI Key

KVRHMEDKFLBTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(N=N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.